molecular formula C21H28N2O5S2 B14376869 5,7-Bis(4-methylbenzene-1-sulfonyl)-1,5,7-oxadiazecane CAS No. 89990-41-0

5,7-Bis(4-methylbenzene-1-sulfonyl)-1,5,7-oxadiazecane

Katalognummer: B14376869
CAS-Nummer: 89990-41-0
Molekulargewicht: 452.6 g/mol
InChI-Schlüssel: UUGYAJIZUFZPBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,7-Bis(4-methylbenzene-1-sulfonyl)-1,5,7-oxadiazecane is a synthetic organic compound characterized by its unique structure, which includes two 4-methylbenzene-1-sulfonyl groups attached to an oxadiazecane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Bis(4-methylbenzene-1-sulfonyl)-1,5,7-oxadiazecane typically involves the following steps:

    Formation of the Oxadiazecane Ring: The oxadiazecane ring can be synthesized through a cyclization reaction involving appropriate precursors such as diamines and diacids under controlled conditions.

    Introduction of Sulfonyl Groups: The 4-methylbenzene-1-sulfonyl groups are introduced through sulfonylation reactions. This involves reacting the oxadiazecane ring with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

5,7-Bis(4-methylbenzene-1-sulfonyl)-1,5,7-oxadiazecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides.

    Substitution: The sulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5,7-Bis(4-methylbenzene-1-sulfonyl)-1,5,7-oxadiazecane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5,7-Bis(4-methylbenzene-1-sulfonyl)-1,5,7-oxadiazecane involves its interaction with specific molecular targets and pathways. The sulfonyl groups can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5,7-Bis(4-chlorobenzene-1-sulfonyl)-1,5,7-oxadiazecane: Similar structure but with chlorobenzene sulfonyl groups.

    5,7-Bis(4-nitrobenzene-1-sulfonyl)-1,5,7-oxadiazecane: Similar structure but with nitrobenzene sulfonyl groups.

Uniqueness

5,7-Bis(4-methylbenzene-1-sulfonyl)-1,5,7-oxadiazecane is unique due to the presence of 4-methylbenzene-1-sulfonyl groups, which can impart specific chemical and biological properties. These properties may differ from those of similar compounds with different substituents, making it a valuable compound for targeted research and applications.

Eigenschaften

CAS-Nummer

89990-41-0

Molekularformel

C21H28N2O5S2

Molekulargewicht

452.6 g/mol

IUPAC-Name

5,7-bis-(4-methylphenyl)sulfonyl-1,5,7-oxadiazecane

InChI

InChI=1S/C21H28N2O5S2/c1-18-5-9-20(10-6-18)29(24,25)22-13-3-15-28-16-4-14-23(17-22)30(26,27)21-11-7-19(2)8-12-21/h5-12H,3-4,13-17H2,1-2H3

InChI-Schlüssel

UUGYAJIZUFZPBB-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCOCCCN(C2)S(=O)(=O)C3=CC=C(C=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.